4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline
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Overview
Description
4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonyl group attached to an aniline ring, which is further substituted with diethylamine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline typically involves the reaction of 4-aminobenzenesulfonyl chloride with N,N-diethylaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or sulfinyl derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Mechanism of Action
The mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzene-1-sulfonyl chloride: A precursor in the synthesis of 4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline.
4-Aminobenzene-1-sulfonamide: Shares a similar sulfonyl group but differs in its substituents.
4-Aminobenzene-1-sulfonyl fluoride: Another sulfonyl-containing compound with different reactivity
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamine group enhances its solubility and reactivity compared to other sulfonamides .
Properties
CAS No. |
51688-32-5 |
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Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[4-(diethylamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C16H20N2O2S/c1-3-18(4-2)14-7-11-16(12-8-14)21(19,20)15-9-5-13(17)6-10-15/h5-12H,3-4,17H2,1-2H3 |
InChI Key |
RPJZLSHJWIFXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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